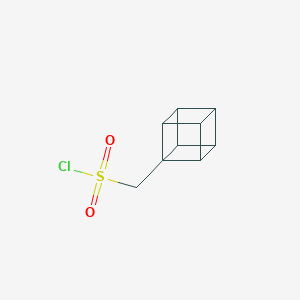

Cuban-1-ylmethanesulfonyl chloride

Description

Cuban-1-ylmethanesulfonyl chloride is a cubane-based derivative featuring a methanesulfonyl chloride (–SO₂Cl) group attached to the cubane core. Cubane (C₈H₈) is a highly strained hydrocarbon with a cubic geometry, imparting unique electronic and steric properties to its derivatives. The sulfonyl chloride functional group confers reactivity, making this compound valuable in organic synthesis (e.g., as a sulfonating agent or precursor to sulfonamides). For instance, collision cross-section (CCS) predictions for cubane derivatives suggest compact molecular geometries, influencing their mass spectrometric profiles and intermolecular interactions .

Properties

IUPAC Name |

cuban-1-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXSUBGUOOKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C4C3C25)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cuban-1-ylmethanesulfonyl chloride typically involves the reaction of cubane-1-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Cuban-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under appropriate conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed:

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Reduction: Products include sulfonamides and sulfonic acids.

Oxidation: Products include sulfonic acids and their derivatives.

Scientific Research Applications

Cuban-1-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized cubane derivatives.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cuban-1-ylmethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The cubane framework provides a rigid and sterically hindered environment, which influences the reactivity and selectivity of the compound in chemical reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural and Electronic Comparisons

| Compound | Core Structure | Functional Group | Strain/Stability | Predicted CCS (Ų)* |

|---|---|---|---|---|

| Cuban-1-ylmethanesulfonyl chloride | Cubane (C₈H₈) | –SO₂Cl | High strain (cubic geometry) | ~150–170 (estimated) |

| Naphthalen-1-ylmethanesulfonyl chloride | Naphthalene (C₁₀H₈) | –SO₂Cl | Low strain (aromatic stabilization) | ~180–200 (estimated) |

| Methanesulfonyl chloride | CH₄ | –SO₂Cl | Minimal strain | ~90–110 (estimated) |

*CCS values extrapolated from cubane derivatives and structural analogs .

- Cubane Derivatives : The cubic geometry induces significant angle strain (90° bond angles vs. ideal 109.5° for sp³ carbons), enhancing electrophilicity at the sulfonyl chloride group. This strain also reduces thermal stability compared to aromatic or aliphatic analogs.

- Naphthalene Derivatives : The fused aromatic rings provide electronic conjugation and stability, reducing reactivity toward nucleophilic substitution compared to cubane derivatives. The planar structure facilitates π-π stacking, relevant in materials science .

- Aliphatic Sulfonyl Chlorides : Methanesulfonyl chloride lacks steric hindrance, enabling faster reaction kinetics but lower regioselectivity in certain transformations.

Research Findings

Cubane Derivatives : Predicted CCS values correlate with their compact, rigid structures, enabling precise identification in mass spectrometry .

Naphthalene Derivatives : Bond angle data (e.g., C2–C1–C11 = 120.5°) from crystallographic studies highlight conformational rigidity, influencing solubility and crystallinity .

Biological Activity

Cuban-1-ylmethanesulfonyl chloride, with the chemical identifier 1620821-39-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a sulfonamide derivative that serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit certain enzymes and receptors involved in cellular processes, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Preliminary studies demonstrate its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular pathways may enhance its efficacy as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study tested the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, supporting its use as an antimicrobial agent.

- Anticancer Activity Assessment : In vitro studies on cancer cell lines showed that this compound significantly inhibited cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound triggers apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

| Activity Type | Biological Effect | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [Study on bacterial strains] |

| Anticancer | Induction of apoptosis | [In vitro cancer cell line study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.